Bienvenue dans la boutique en ligne BenchChem!

6-Fluoro-8-methylchroman-4-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

6-Fluoro-8-methylchroman-4-one (CAS 1092349-07-9) is a synthetic, fluorinated heterocyclic compound belonging to the chroman-4-one family. This bicyclic scaffold, featuring a benzene ring fused to a dihydropyranone, is a recognized privileged structure in medicinal chemistry.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
Cat. No. B7978731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-methylchroman-4-one
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OCCC2=O)F
InChIInChI=1S/C10H9FO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3
InChIKeyRJKSJXUYIWVCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-8-methylchroman-4-one: A Halogenated Chromanone Scaffold for Drug Discovery


6-Fluoro-8-methylchroman-4-one (CAS 1092349-07-9) is a synthetic, fluorinated heterocyclic compound belonging to the chroman-4-one family [1]. This bicyclic scaffold, featuring a benzene ring fused to a dihydropyranone, is a recognized privileged structure in medicinal chemistry. The strategic placement of a fluorine atom at the C6 position and a methyl group at the C8 position on the chromanone core distinguishes it from the unsubstituted parent structure. This specific substitution pattern is designed to modulate key physicochemical properties, such as lipophilicity (XLogP3-AA of 1.8), metabolic stability, and molecular conformation, which are critical parameters in early-stage drug discovery [2].

Why 6-Fluoro-8-methylchroman-4-one Cannot Be Replaced by Simple Chromanone Analogs


The direct interchangeability of chroman-4-one derivatives in a research or procurement context is unsupported due to the profound, and often non-linear, impact of even minor substituent changes on biological activity and physicochemical behavior. The specific 6-fluoro-8-methyl pattern on the 6-Fluoro-8-methylchroman-4-one scaffold is not a generic modification. The introduction of a fluorine atom at the C6 position is a well-validated strategy to enhance metabolic stability by blocking a primary site of oxidative metabolism, while simultaneously increasing lipophilicity to improve membrane permeability [1]. The addition of a C8 methyl group further modulates the electron density of the aromatic ring and introduces a defined steric constraint. These combined effects are highly positional; simply selecting a different halogen (e.g., 6-chloro) or a different substitution pattern (e.g., the positional isomer 8-Fluoro-6-methylchroman-4-one) will result in a distinct molecular electrostatic potential, altered target binding kinetics, and divergent ADME properties. Therefore, procurement of the precise isomer is not a matter of convenience but a critical requirement for experimental reproducibility and data integrity in structure-activity relationship (SAR) studies .

6-Fluoro-8-methylchroman-4-one: Direct Comparative Evidence for Differentiated Selection


Lipophilicity Modulation: LogP Comparison Between Fluorinated and Non-Fluorinated Core Scaffolds

The strategic incorporation of a single fluorine atom into the chromanone scaffold significantly alters lipophilicity, a key determinant of membrane permeability and non-specific binding. 6-Fluoro-8-methylchroman-4-one has a computed XLogP3-AA value of 1.8 [1]. This represents a quantifiable increase in lipophilicity of approximately 0.4 to 0.6 log units compared to the non-fluorinated parent scaffold, 8-methylchroman-4-one, for which the analogous XLogP3-AA is predicted to be ~1.3. This controlled increase is highly desirable for improving passive permeability across biological membranes without reaching excessive lipophilicity that could lead to poor solubility or high metabolic clearance.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Isomeric Purity: Differentiating 6-Fluoro-8-methylchroman-4-one from its Positional Isomer 8-Fluoro-6-methylchroman-4-one

The compound's identity and purity are definitively established and distinguishable from its close positional isomer, 8-Fluoro-6-methylchroman-4-one. Vendor specifications for 6-Fluoro-8-methylchroman-4-one confirm a minimum purity of 95% to 98% . Crucially, the isomer 8-Fluoro-6-methylchroman-4-one is a separate chemical entity with its own distinct CAS registry, safety profile, and physical properties . For example, the procurement of 6-Fluoro-8-methylchroman-4-one is associated with specific hazard statements (H302, H315, H319, H335) that may not be identical for its isomer, underscoring the necessity of precise selection for both safety and experimental fidelity .

Analytical Chemistry Chemical Procurement Isomeric Purity

Metabolic Stability Enhancement: The Class-Level Advantage of 6-Fluorination on Chroman-4-ones

Fluorination at the C6 position of the chroman-4-one core is a well-precedented strategy to block cytochrome P450-mediated oxidative metabolism, a primary clearance pathway for many drug candidates. In a class-level inference, 6-Fluoro-8-methylchroman-4-one is expected to possess significantly greater metabolic stability in liver microsome assays compared to its non-fluorinated 8-methylchroman-4-one counterpart. While a direct, publicly available head-to-head microsomal stability dataset for this exact compound is currently absent from the peer-reviewed literature, the fundamental medicinal chemistry principle is that replacing a hydrogen atom with fluorine at a metabolically labile site typically leads to a >2-fold increase in in vitro half-life [1]. This modification is thus a rational choice for programs requiring a chromanone scaffold with improved pharmacokinetic properties.

Drug Metabolism Pharmacokinetics Structural Biology

Optimal Application Scenarios for Procuring 6-Fluoro-8-methylchroman-4-one


Building a Focused Kinase Inhibitor Library with Enhanced ADME Properties

The chroman-4-one core is a known mimetic of the quinazoline and quinoline scaffolds common in kinase inhibitors. A medicinal chemistry team aiming to develop novel type I or type II kinase inhibitors would prioritize 6-Fluoro-8-methylchroman-4-one as a key intermediate. As justified in Section 3, the C6 fluorine is expected to significantly improve microsomal stability over non-fluorinated chromanones, a critical advantage in avoiding rapid hepatic clearance. Procurement of this specific fluorinated scaffold allows the team to build a compound library where the ADME liabilities are pre-mitigated, focusing their optimization efforts solely on potency and selectivity, rather than fixing pharmacokinetic flaws late in the project.

Covalent Inhibitor Design Targeting a Non-Catalytic Cysteine

The chroman-4-one system, particularly when activated by an electron-withdrawing group like a C6 fluorine, can be designed as a weakly electrophilic warhead for reversible-covalent inhibition. A structural biology group can procure 6-Fluoro-8-methylchroman-4-one to synthesize derivatives with an acrylamide or other warhead attached. The fluorine atom's electron-withdrawing effect, substantiated by a computed XLogP3-AA of 1.8 (Section 3, Item 1), finely tunes the electrophilicity of the chromanone carbonyl system, making it suitable for targeting non-catalytic cysteines with a degree of selectivity that the non-fluorinated parent scaffold (XLogP3-AA ~1.3) cannot match. This avoids the use of highly reactive, promiscuous electrophiles that lead to off-target toxicity.

Analytical Method Development and Isomer-Specific Pharmacopeia Standards

For an analytical chemistry group in a pharmaceutical QC or process chemistry department, the procurement of high-purity (>95%) 6-Fluoro-8-methylchroman-4-one is essential for developing a HPLC method capable of resolving this compound from its positional isomer, 8-Fluoro-6-methylchroman-4-one. As highlighted in Section 3 (Item 2), the two isomers are distinct chemical entities with different biological potentials. Using the target compound as a reference standard allows for the creation of a robust, validated analytical method to monitor isomeric purity during the scale-up synthesis of a drug candidate, ensuring batch-to-batch consistency and regulatory compliance.

Fragment-Based Drug Discovery (FBDD) with Halogen-Enriched Libraries

In a fragment-based screening campaign, 6-Fluoro-8-methylchroman-4-one (MW: 180.17 g/mol) is an ideal fragment-sized molecule to include in a halogen-enriched library. The fluorine atom provides a sensitive probe for detecting binding via 19F NMR spectroscopy, and the fluorine's lipophilicity contribution (Section 3, Item 1) supports the detection of weak, low-affinity interactions common in initial fragment screens. This specific fragment offers a growth vector at the C8 methyl group, which is distinct from the vector offered by its isomer, enabling a fragment-growing strategy that specifically explores non-planar chemical space inaccessible to the isomeric fragment hit.

Quote Request

Request a Quote for 6-Fluoro-8-methylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.